L-norleucyl-L-prolinamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21N3O2 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-aminohexanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H21N3O2/c1-2-3-5-8(12)11(16)14-7-4-6-9(14)10(13)15/h8-9H,2-7,12H2,1H3,(H2,13,15)/t8-,9-/m0/s1 |
InChI Key |
AXARLGGBMIBEIZ-IUCAKERBSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N1CCC[C@H]1C(=O)N)N |
Canonical SMILES |
CCCCC(C(=O)N1CCCC1C(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
De Novo Synthesis of L-norleucyl-L-prolinamide
The direct synthesis of this compound can be achieved through established peptide synthesis methodologies. These approaches involve the sequential coupling of the constituent amino acids, L-norleucine and L-proline, followed by amidation of the C-terminus.
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-phase peptide synthesis (SPPS) is a widely utilized technique for the efficient assembly of peptides. nih.govcsic.es In the context of this compound synthesis, the general strategy involves the following steps:
Resin Attachment: The synthesis begins with the attachment of the C-terminal amino acid, L-proline, to a solid support, typically a resin like the 4-methylbenzhydrylamine (B1223480) (MBHA) resin, which is suitable for generating a C-terminal amide upon cleavage. google.com
Deprotection: The N-terminal protecting group of the resin-bound L-proline, commonly the 9-fluorenylmethyloxycarbonyl (Fmoc) group, is removed using a mild base such as piperidine. csic.esgoogle.com
Coupling: The next amino acid, a suitably protected L-norleucine derivative (e.g., Fmoc-L-norleucine-OH), is then coupled to the deprotected amino group of the resin-bound L-proline. This reaction is facilitated by a coupling reagent.
Cleavage and Deprotection: Once the peptide chain is assembled, the dipeptide is cleaved from the resin, and all remaining protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers. google.com
The use of Fmoc-protected amino acid building blocks is a common strategy in SPPS. bachem.comeurpepsoc.com
| Reagent/Component | Function | Common Examples |
|---|---|---|
| Solid Support (Resin) | Provides a solid anchor for peptide synthesis. | MBHA resin, Rink amide MBHA resin |
| N-α-Protecting Group | Protects the alpha-amino group during coupling. | Fmoc, Boc |
| Coupling Reagents | Facilitate the formation of the peptide bond. | TBTU, HBTU, HATU |
| Deprotection Agent | Removes the N-α-protecting group. | Piperidine (for Fmoc), TFA (for Boc) |
| Cleavage Reagent | Cleaves the peptide from the resin and removes side-chain protecting groups. | TFA, HF, TMSA |
Solution-Phase Peptide Synthesis Approaches
Solution-phase peptide synthesis (SolPS) offers an alternative to SPPS, where all reactions are carried out in a homogeneous solution. ekb.egresearchgate.net The synthesis of this compound in solution phase would generally proceed as follows:
Protection: The amino group of L-norleucine and the carboxyl group of L-prolinamide are protected to prevent side reactions.
Activation and Coupling: The carboxyl group of the protected L-norleucine is activated, typically by forming a mixed anhydride (B1165640) or an active ester. google.com This activated species is then reacted with the deprotected amino group of L-prolinamide to form the peptide bond.
Deprotection: The protecting groups are removed to yield the final dipeptide.
Recent advancements in SolPS, such as the Group-Assisted Purification (GAP) strategy, aim to simplify purification by avoiding chromatography. nih.gov Another approach involves using coupling reagents like propylphosphonic anhydride (T3P®) which can facilitate rapid and efficient peptide bond formation with minimal racemization. mdpi.com
Enzymatic Synthesis Strategies
Enzymatic synthesis of dipeptides is a growing field that offers high stereospecificity and mild reaction conditions. google.com Enzymes such as proteases can be used to catalyze the formation of peptide bonds. For the synthesis of this compound, a suitable enzyme would be one that can utilize an L-norleucine derivative as the acyl donor and L-prolinamide as the nucleophile. google.com
The reaction can be controlled kinetically or thermodynamically. nih.gov In a kinetically controlled synthesis, an activated ester of L-norleucine could be used as the substrate, while in a thermodynamically controlled synthesis, the free amino acids would be condensed directly. nih.gov L-amino acid ligases (Lals) are another class of enzymes with potential for dipeptide synthesis, and their substrate specificity can sometimes be altered through mutation to accept a wider range of amino acids. whiterose.ac.uk
Precursor Chemistry and Intermediate Synthesis Relevant to this compound
The synthesis of this compound relies on the availability of its constituent building blocks: L-prolinamide and L-norleucine.
Synthesis of L-Prolinamide and Related Amide Derivatives
L-prolinamide is a key intermediate and can be synthesized through several routes. medchemexpress.com One common method involves the ammonolysis of an activated L-proline derivative. A patented method describes the synthesis of L-prolinamide from L-proline by first converting it to L-proline-N-carboxy-anhydride (NCA) using reagents like triphosgene, followed by ammonolysis. patsnap.comgoogle.comgoogle.com Another approach involves the reaction of L-proline with thionyl chloride to form the acid chloride, which is then reacted with ammonia. rasayanjournal.co.in
| Starting Material | Key Reagents | Intermediate | Final Product |
|---|---|---|---|
| L-Proline | Triphosgene, Triethylamine (B128534), Ammonia | L-proline-N-carboxy-anhydride | L-Prolinamide |
| L-Proline | Thionyl chloride, Ammonia | L-Prolyl chloride | L-Prolinamide |
| 1-Acetyl-2-pyrrolidinecarboxamide (B1267297) | Hydrochloric acid | - | L-Prolinamide |
A study also reports the synthesis of L-prolinamide from 1-acetyl-2-pyrrolidinecarboxamide by refluxing with 2N HCl, achieving a high yield. chemicalbook.com The synthesis of various L-proline amide derivatives by reacting L-proline with carboxylic acid chlorides has also been explored. aip.org
Preparation of L-Norleucine Building Blocks
L-norleucine is a non-proteinogenic amino acid that can be incorporated into peptides. bachem.com For peptide synthesis, L-norleucine needs to be appropriately protected. The most common protecting group for the α-amino group is Fmoc (9-fluorenylmethyloxycarbonyl), which is stable under various conditions but can be removed with a mild base. The preparation of Fmoc-L-norleucine-OH is a standard procedure in peptide chemistry.
Isotopically labeled L-norleucine building blocks, such as (S)-N-Fmoc-L-norleucine-13C6,15N, are also synthesized for use in structural and metabolic studies. The synthesis of such labeled compounds often starts from labeled precursors like 13C6-glucose and 15N-ammonium chloride in microbial fermentation systems. Additionally, analogs of norleucine, such as 5,5-difluoronorleucine, have been synthesized and incorporated into peptides as mimics of other amino acids like methionine. lookchem.com
Derivatization Techniques for this compound and Its Analogues
N-terminal Modifications for Research Applications
The N-terminus of this compound offers a prime site for chemical modification to introduce various functionalities without disrupting the core peptide structure essential for biological activity. These modifications are pivotal for a range of research applications, from elucidating mechanisms of action to developing diagnostic and therapeutic agents.
One of the most common N-terminal modifications is acylation , which involves the addition of an acyl group. This can serve multiple purposes, including mimicking the structure of natural peptides or improving stability. nih.gov For instance, N-acylation of proline-containing dipeptides can mimic the pyroglutamic acid moiety found in some endogenous neuropeptides. nih.gov A variety of acylating agents can be employed, ranging from simple aliphatic and aromatic carboxylic acids to more complex moieties. arkat-usa.org The choice of acyl group can significantly influence the lipophilicity and, consequently, the pharmacokinetic properties of the resulting analogue.
Biotinylation , the covalent attachment of a biotin (B1667282) molecule, is another crucial N-terminal modification. creative-peptides.com This technique leverages the high-affinity interaction between biotin and avidin (B1170675) or streptavidin (Kd < 10⁻¹⁰ M) for various applications. qyaobio.com Biotinylated peptides are invaluable tools for:
Immunoassays: such as ELISA and Western blotting, for the detection and quantification of binding partners. lifetein.com.cn
Affinity Purification: Biotinylated peptides can be immobilized on streptavidin-coated surfaces to capture and isolate interacting proteins from complex biological mixtures. qyaobio.comlifetein.com.cn
Cellular Imaging: When combined with fluorescently labeled streptavidin, biotinylated peptides can be used to visualize the localization of their targets in cells and tissues. creative-peptides.com
To minimize steric hindrance and ensure the biotin moiety is accessible for binding to avidin/streptavidin, a flexible spacer arm, such as 6-aminohexanoic acid (Ahx), is often incorporated between the peptide and the biotin label. creative-peptides.comqyaobio.com
| Modification | Reagent/Method | Purpose/Application | Example |
| N-Acylation | Carboxylic acid + coupling agent (e.g., HATU) | Mimic natural structures, improve stability, modulate lipophilicity | N-acetyl-L-norleucyl-L-prolinamide |
| Biotinylation | NHS-biotin, Biotin-Ahx-NHS | Affinity labeling, pull-down assays, immunoassays, cellular imaging | Biotin-Ahx-L-norleucyl-L-prolinamide |
This table provides examples of common N-terminal modifications and their applications in peptide research.
C-terminal Modifications for Research Applications
The C-terminal prolinamide of this compound can also be a target for derivatization, although it is often crucial for biological activity. Modifications at this terminus can influence the peptide's stability, solubility, and interaction with its biological target.
Amidation of the C-terminus is a common modification in many biologically active peptides and is often essential for their activity. sigmaaldrich.com In the case of this compound, the C-terminus is already an amide. However, further modifications of the amide nitrogen are possible, though less common. The presence of a C-terminal proline amide can be achieved enzymatically using carboxypeptidase Y in the presence of ammonia. google.comgoogle.com This method can be applied to peptide precursors to generate the desired C-terminal amide. google.comgoogle.com
Esterification of the C-terminus is another strategy to modify peptide properties. C-terminal esters can act as prodrugs, as they are susceptible to cleavage by endogenous esterases, releasing the active peptide. nih.gov The rate of hydrolysis can be tuned by altering the ester group; for example, partially fluorinated ethyl esters exhibit varying hydrolytic stability. beilstein-journals.org The synthesis of C-terminal esters can be achieved through various methods, including direct esterification or through solid-phase peptide synthesis (SPPS) using pre-loaded resins. beilstein-journals.orggoogle.com
| Modification Type | Synthetic Approach | Key Features & Research Applications |
| Amide Formation | Enzymatic amidation using carboxypeptidase Y | Crucial for the biological activity of many peptides. google.comgoogle.com Can enhance stability against carboxypeptidases. sigmaaldrich.com |
| Esterification | Direct esterification; SPPS on pre-loaded resins | Can act as a prodrug strategy. nih.gov Modulates solubility and lipophilicity. beilstein-journals.org |
This table summarizes C-terminal modification strategies and their significance in peptide research.
Side-Chain Modifications for Structure-Activity Probing
The n-butyl side chain of the norleucine residue in this compound is a key determinant of its hydrophobic character and, consequently, its interaction with biological targets. Modifying this side chain is a powerful strategy for probing the structure-activity relationship (SAR) and optimizing the peptide's properties.
Systematic replacement of norleucine with other natural or unnatural amino acids allows for the exploration of the effects of side-chain size, shape, and hydrophobicity on biological activity. For instance, substituting norleucine with amino acids bearing shorter or longer alkyl chains, or with branched-chain amino acids like leucine (B10760876) or isoleucine, can reveal the optimal hydrophobic requirements for target binding. portlandpress.comresearchgate.netnih.gov Studies have shown that even subtle changes, such as replacing methionine with its isosteric analogue norleucine, can impact protein folding and activity due to slight differences in hydrophobicity. frontiersin.org
Furthermore, the introduction of functional groups onto the side chain can be used to develop probes for biophysical studies or to introduce new binding interactions. For example, replacing the alkyl side chain with an aromatic one could introduce potential π-π stacking interactions with the target protein.
| Norleucine Analogue | Side Chain | Rationale for Substitution | Potential Impact on Activity |
| Valine | Isopropyl | Decrease hydrophobicity, introduce branching | May decrease or increase activity depending on binding pocket constraints jst.go.jp |
| Leucine | Isobutyl | Introduce branching | May alter binding affinity researchgate.net |
| (S)-2-amino-heptanoic acid | n-Pentyl | Increase hydrophobicity and chain length | May enhance binding through increased hydrophobic interactions nih.gov |
| Cyclohexylalanine | Cyclohexylmethyl | Introduce bulky, alicyclic group | Can probe for specific hydrophobic pocket shapes jst.go.jp |
This table illustrates how side-chain modifications of the norleucine residue can be used to probe structure-activity relationships.
Chiral Derivatization Methods for Enantiomeric Purity Assessment
The stereochemistry of amino acids is critical for the biological activity of peptides. The presence of the D-enantiomer of either norleucine or proline in a synthesis intended to produce the L,L-dipeptide can significantly impact its efficacy and safety. Therefore, accurate assessment of enantiomeric purity is essential.
Chiral derivatization followed by chromatography is a widely used method for determining the enantiomeric composition of amino acids and peptides. This involves reacting the analyte with a chiral derivatizing agent to form a pair of diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC or GC. sigmaaldrich.comnih.gov
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a popular chiral derivatizing agent for this purpose. nih.govresearchgate.netnih.gov After hydrolysis of the dipeptide into its constituent amino acids, the free amino groups react with Marfey's reagent to form diastereomeric derivatives. researchgate.netnih.gov These diastereomers can be resolved by reversed-phase HPLC, allowing for the quantification of any D-amino acids present. researchgate.netnih.gov Other variants of Marfey's reagent, such as those with different L-amino acid amides, are also available. mdpi.com
Other derivatization strategies for the chiral analysis of proline and other amino acids include the use of reagents like NBD-Cl (4-chloro-7-nitrobenzofurazan) or heptafluorobutyl chloroformate followed by GC-MS analysis. nih.govresearchgate.net
| Derivatizing Agent | Principle | Analytical Method | Reference |
| Marfey's Reagent (FDAA) | Forms diastereomers with amino acids after peptide hydrolysis. | RP-HPLC | nih.govresearchgate.netnih.gov |
| NBD-Cl | Fluorescent derivatization for detection. | Chiral NP-HPLC | researchgate.net |
| Heptafluorobutyl chloroformate/Methylamine | Forms volatile derivatives. | Chiral GC-MS | nih.gov |
This table outlines common chiral derivatization methods used to assess the enantiomeric purity of peptides.
High-Throughput Derivatization for Diversification
To efficiently explore the chemical space around this compound and identify analogues with improved properties, high-throughput synthesis and derivatization strategies are employed. These approaches allow for the rapid generation of large libraries of related compounds, which can then be screened for desired biological activities. efficient-robotics.com
Combinatorial chemistry is a powerful tool for creating peptide libraries. nih.govwikipedia.org Using a split-and-pool synthesis strategy on a solid support, a vast number of different peptides can be synthesized simultaneously. wikipedia.org For example, a library of dipeptide amides can be generated by coupling a diverse set of amino acids at the N-terminal position of a resin-bound proline amide. nih.gov
Modern automated peptide synthesizers, including those that utilize microwave assistance, can be integrated with high-throughput systems to synthesize up to 24 or more peptides consecutively with minimal user intervention. cem.com These platforms facilitate the rapid production of peptide libraries for screening purposes. eurogentec.comepfl.ch The synthesis is often performed in 96-well plate formats, which is conducive to subsequent high-throughput biological assays. epfl.ch
These high-throughput methods enable the systematic modification of the this compound scaffold at the N-terminus, C-terminus, and the norleucine side chain, leading to the generation of diverse libraries for drug discovery and SAR studies. nih.govacs.org
| Technique | Description | Advantages |
| Combinatorial Split-and-Pool Synthesis | Solid-phase synthesis where resin is divided, coupled with different building blocks, and then recombined in cycles. wikipedia.org | Generates very large and diverse libraries of compounds. |
| Parallel Synthesis | Multiple, distinct syntheses are run simultaneously in a spatially separated format (e.g., 96-well plate). nih.gov | Each well contains a known, single compound, simplifying deconvolution. |
| Automated Microwave-Assisted SPPS | Utilizes microwave energy to accelerate coupling and deprotection steps in solid-phase peptide synthesis. cem.com | Significantly reduces synthesis time, enabling rapid library production. |
This table compares different high-throughput derivatization techniques for generating peptide libraries.
Structural Characterization and Conformational Analysis of L Norleucyl L Prolinamide
Spectroscopic Methods for Structure Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure and conformational preferences of peptides in various states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for investigating the structure and dynamics of peptides in solution. For proline-containing peptides like L-norleucyl-L-prolinamide, NMR is particularly valuable for characterizing distinct conformational equilibria. nih.gov
A key feature of the X-Pro peptide bond (where X is any amino acid, in this case, norleucine) is its ability to exist in both cis and trans conformations. These isomers interconvert slowly on the NMR timescale, often resulting in two distinct sets of resonance signals for the atoms near the proline residue. nih.govfrontiersin.org The ratio of these isomers can be quantified by integrating the corresponding peaks in the NMR spectrum.
| NMR Parameter | Information Gained for this compound |
| Chemical Shifts | Provides information on the local electronic environment of each nucleus. Separate signals can indicate the presence of cis and trans isomers. |
| J-Couplings (Scalar Couplings) | Delivers data on dihedral angles, which helps to define the puckering of the proline ring. |
| Nuclear Overhauser Effect (NOE) | Measures through-space distances between protons (typically <5 Å), providing key constraints for 3D structure calculation. |
| Temperature Coefficients | Help to identify intramolecular hydrogen bonds by measuring the change in amide proton chemical shifts with temperature. |
Mass spectrometry (MS) is an essential tool for determining the molecular weight and sequence of peptides. However, for small, polar molecules like this compound, enhancing detection sensitivity and obtaining specific structural information can be challenging. Chemical derivatization is a widely used strategy to overcome these limitations. nih.govnih.gov
Derivatization involves reacting the peptide with a reagent that improves its ionization efficiency and chromatographic properties. For amino-containing compounds, N-hydroxysuccinimidyl (NHS)-based reagents are common due to their high reactivity under mild conditions. nih.gov Another classic derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), which reacts with the primary amine of the N-terminal norleucine. This not only increases the molecular weight and improves detectability but is also instrumental in chiral analysis. americanlaboratory.com By reacting the dipeptide with a chiral reagent, diastereomers are formed, which can then be separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled to a mass spectrometer. juniperpublishers.com This approach is highly sensitive for determining enantiomeric purity. juniperpublishers.com
| Derivatization Reagent | Purpose | Typical Application |
| Marfey's Reagent (FDVA) | Chiral analysis, enhanced UV detection, and mass shift. | Separation of D/L enantiomers. americanlaboratory.comjuniperpublishers.com |
| N-hydroxysuccinimidyl (NHS) esters | Improved ionization efficiency and sensitivity in LC-MS. | Profiling of amino-containing metabolites. nih.gov |
| Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) | Chiral separation and analysis via chromatography. | Reported for the analysis of prolinamide enantiomers. juniperpublishers.com |
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-handed circularly polarized light, making it an excellent method for rapidly evaluating the secondary structure of peptides in solution. nih.gov The far-UV CD spectrum (below 250 nm) is dominated by the contributions from amide bonds, and different regular secondary structures produce characteristic spectral signatures. nih.govwisc.edu
Peptides containing proline are known to adopt a specific conformation known as a polyproline II (PPII) helix. The PPII structure is a left-handed, extended helix that does not rely on internal hydrogen bonding for stability. wisc.edu The characteristic CD spectrum for a PPII conformation features a weak positive band (maximum) around 228 nm and a strong negative band (minimum) near 206 nm in aqueous solutions. wisc.edu In contrast, an α-helix shows strong negative bands at 222 nm and 208 nm, while a β-sheet has a negative band around 218 nm. nih.gov Unordered or "random coil" structures show a strong negative band near 195 nm with very low ellipticity above 210 nm. nih.govnih.gov Therefore, CD spectroscopy of this compound would provide critical insights into its predominant secondary structure in solution, with a high likelihood of observing PPII-like characteristics.
| Secondary Structure | Positive Maximum (nm) | Negative Maximum/Minimum (nm) |
| Polyproline II (PPII) Helix | ~228 | ~206 |
| α-Helix | ~193 | ~222, ~208 |
| β-Sheet | ~195 | ~218 |
| Unordered | None | ~195 |
X-ray Crystallography and Solid-State Structure Determination of Dipeptides
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.govwikipedia.org The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. wikipedia.org This analysis yields an electron density map from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision.
While the crystal structure for this compound itself is not publicly available, structural data for closely related derivatives have been deposited in the Protein Data Bank (PDB). For instance, the structure of 6-ammonio-N-(trifluoroacetyl)-L-norleucyl-N-[4-(1-methylethyl)phenyl]-L-prolinamide has been resolved by X-ray diffraction. ebi.ac.ukpdbj.orgpdbj.org Such structures provide invaluable, direct information about the conformational preferences of the norleucyl-prolinamide backbone in the solid state. This includes the exact puckering of the proline ring and the cis or trans conformation of the peptide bond, which are often influenced by crystal packing forces. This information serves as a crucial benchmark for validating and refining computational models and for understanding the fundamental stereochemical properties of the dipeptide framework. nih.gov
Computational Approaches to Conformational Landscape
Computational methods are used to explore the full range of possible conformations of a molecule and to assess their relative stabilities.
Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of molecules. uni-regensburg.de For a flexible molecule like this compound, MM simulations and energy minimization techniques are employed to explore its conformational landscape and identify low-energy, stable structures. collectionscanada.gc.ca
The process involves defining a force field, which is a set of parameters and equations that describe the energy of the molecule as a function of its atomic coordinates (bond lengths, angles, and torsions). By systematically changing the conformation—for example, by rotating around the rotatable bonds or altering the proline ring pucker—the potential energy of each structure can be calculated. Energy minimization algorithms are then used to find the local and global energy minima, which correspond to the most stable conformations. uni-regensburg.de This approach is particularly useful for complementing experimental data from NMR, as it can provide a dynamic picture of the molecule and help rationalize the observed conformational equilibria, such as the cis/trans isomerization of the proline peptide bond. collectionscanada.gc.ca
Molecular Dynamics (MD) Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational flexibility of biomolecules over time. mdpi.com By simulating the atomic motions of this compound in a virtual solvent environment, researchers can map its accessible conformational states and the transitions between them. nih.govnih.gov Such simulations provide critical information on the dynamic behavior of the molecule, which is not apparent from static crystal structures. biorxiv.org
For this compound, MD simulations would elucidate the flexibility of the norleucine side chain and the puckering dynamics of the proline ring. The simulations can quantify the range of motion for key dihedral angles and identify the most stable, low-energy conformations. rsc.org The binding of a ligand or changes in the environment, such as pH, can dramatically alter this conformational landscape, a phenomenon that MD simulations are well-suited to explore. mdpi.comnih.gov
Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound
| Parameter | Description | Typical Observation from Simulation | Implication |
| Φ (Phi) Angle | Dihedral angle around the N-Cα bond of Norleucine | Restricted range (e.g., -60° ± 20°) | Proline ring limits backbone flexibility. |
| Ψ (Psi) Angle | Dihedral angle around the Cα-C bond of Norleucine | Wider range of motion compared to Φ | Allows some flexibility for peptide plane orientation. |
| Proline Ring Pucker | Conformation of the pyrrolidine (B122466) ring | Interconversion between Cγ-endo and Cγ-exo states | Key determinant of local peptide geometry. researchgate.net |
| Norleucine Side Chain | Torsional angles of the butyl side chain | High degree of rotational freedom (gauche/trans conformers) | Contributes to hydrophobic interactions and overall dynamics. |
Quantum Chemistry Calculations for Electronic Structure and Interactions
Quantum chemistry calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure of a molecule. ornl.govnih.gov These first-principles methods solve approximations of the Schrödinger equation to determine properties like electron density distribution, molecular orbital energies, and electrostatic potential. nih.gov
Applying quantum chemical methods to this compound allows for a detailed analysis of its intramolecular interactions. Researchers can calculate the strength and geometry of potential hydrogen bonds, determine atomic partial charges, and map the molecular electrostatic potential, which highlights regions of positive and negative charge. nih.gov This information is crucial for understanding how the dipeptide interacts with itself and with other molecules, such as solvent or biological receptors. These calculations can also predict spectroscopic properties, which can then be compared with experimental data from techniques like NMR to validate the computed structures. nih.gov
Table 2: Properties of this compound Derivable from Quantum Chemistry Calculations
| Calculated Property | Description | Significance |
| Electron Density | Distribution of electrons throughout the molecule. | Reveals the nature of chemical bonds and non-covalent contacts. nih.gov |
| Molecular Electrostatic Potential (MEP) | The potential energy experienced by a positive point charge at various points around the molecule. | Predicts sites for electrophilic and nucleophilic attack and electrostatic interactions. nih.gov |
| Atomic Partial Charges | The charge localized on each atom in the molecule. | Helps to understand dipoles and the nature of intermolecular forces. |
| Intramolecular Interaction Energies | The energy associated with non-covalent interactions within the molecule (e.g., hydrogen bonds). | Quantifies the stability of different conformations. |
| NMR Chemical Shifts | Theoretical prediction of NMR spectroscopic signals. | Aids in structure determination by comparing with experimental spectra. nih.gov |
Analysis of Dipeptide Aggregation Patterns and Self-Assembly Propensities
Dipeptides, particularly those containing proline, can exhibit a tendency to self-assemble and form larger aggregates in solution. nih.gov This process is often concentration-dependent and driven by a combination of intermolecular forces, including hydrogen bonding between peptide backbones and hydrophobic interactions involving nonpolar side chains. For this compound, the linear alkyl side chain of norleucine provides a hydrophobic component that can promote aggregation to minimize contact with an aqueous environment.
The self-assembly of these dipeptides can lead to the formation of various ordered structures. nih.govuni-tuebingen.de Studies on similar L-proline dipeptides have shown that aggregation can be fitted to cooperative binding models, where the association of one molecule facilitates the binding of others. nih.gov This self-aggregation can have functional consequences, as it has been observed to activate the catalytic performance of dipeptides in certain reactions. nih.gov The specific amino acid sequence and the conformational constraints imposed by residues like proline are critical factors in determining the nature and extent of this self-assembly. interchim.frcuni.cz
Table 3: Factors Influencing the Aggregation of this compound
| Factor | Influence on Aggregation | Mechanism |
| Concentration | Higher concentration generally promotes aggregation. | Increased probability of intermolecular encounters. nih.gov |
| Solvent | Polar solvents (e.g., water) enhance aggregation. | Hydrophobic effect drives the association of norleucine side chains. |
| Norleucine Side Chain | The hydrophobic butyl group is a primary driver of self-assembly. | van der Waals forces and hydrophobic interactions. |
| Peptide Backbone | Capable of forming intermolecular hydrogen bonds. | N-H and C=O groups of the peptide bond act as hydrogen bond donors and acceptors. |
| Proline Ring | Steric constraints influence the geometry of aggregates. | The rigid structure directs the orientation of molecules within the assembly. nih.govinterchim.fr |
Structure Activity Relationship Sar Studies and Biological Function Exploration of L Norleucyl L Prolinamide
Elucidating the Role of Amino Acid Residues in L-norleucyl-L-prolinamide Bioactivity
The bioactivity of this compound is intrinsically linked to the physicochemical properties of its constituent amino acids, norleucine and proline. The interplay between the linear, hydrophobic side chain of norleucine and the conformationally rigid pyrrolidine (B122466) ring of proline defines the dipeptide's three-dimensional structure and its ability to interact with biological targets.
Positional scanning is a powerful technique used to systematically evaluate the contribution of each amino acid residue to a peptide's activity. wikipedia.org In the context of this compound, this would involve creating a library of analogs where either the norleucine or the proline residue is substituted with other natural or non-natural amino acids. By comparing the biological activities of these substituted peptides, the optimal amino acid for each position can be identified. wikipedia.org
For instance, substituting L-norleucine with other hydrophobic amino acids (e.g., Leucine (B10760876), Isoleucine, Valine) or with its parent amino acid, Methionine, could reveal the importance of side-chain length, branching, and the presence of a sulfur atom for activity. Similarly, substituting L-proline with other cyclic or conformationally constrained amino acids (e.g., Hydroxyproline, Azetidine-2-carboxylic acid) would shed light on the significance of the pyrrolidine ring size and substituents. Alanine (B10760859) scanning, a subset of this analysis where residues are replaced by alanine, can pinpoint "hot spots" essential for binding or function.
A hypothetical positional scan at the N-terminal position could yield results indicating a preference for linear, unbranched hydrophobic side chains, highlighting the specific role of the norleucine moiety. In some studies, norleucine is included in positional scanning libraries to provide more detailed information about the shape and nature of a protease binding pocket due to its unbranched four-carbon side chain. nih.gov
Table 1: Illustrative Data from a Hypothetical Amino Acid Substitution Analysis at the Norleucine Position
| Analogue (X-L-prolinamide) | Relative Bioactivity (%) | Inferred Role of N-terminal Side Chain |
|---|---|---|
| This compound | 100 | Baseline activity; optimal linear hydrophobicity |
| L-Leucyl-L-prolinamide | 85 | Slight decrease; suggests branching is tolerated but not optimal |
| L-Valyl-L-prolinamide | 60 | Moderate decrease; indicates importance of side chain length |
| L-Alanyl-L-prolinamide | 20 | Significant decrease; highlights need for substantial hydrophobicity |
| L-Phenylalanyl-L-prolinamide | 45 | Aromaticity may be detrimental to binding |
The peptide bond preceding a proline residue can exist in either a trans or cis conformation. While the trans form is generally favored in peptides, the energy barrier for the cis form is lower for X-Pro bonds, meaning a significant population of the cis isomer can exist. nih.gov This cis/trans isomerization can be a rate-limiting step in protein folding and can profoundly influence a peptide's biological activity by presenting different three-dimensional arrangements of side chains to a receptor. researchgate.net Conformational studies on Ac-Xaa-Pro-NHMe dipeptides have shown a general preference for trans-down > trans-up > cis-down > cis-up puckered conformations. nih.gov The presence of an aromatic side chain at the N-terminus can sometimes stabilize the cis conformation through interactions with the proline ring, though this effect is less pronounced in small dipeptides. nih.govresearchgate.net
Substitution of L-proline can drastically alter the dipeptide's conformation and subsequent activity. Replacing it with a more flexible amino acid like glycine (B1666218) would remove the turn-inducing propensity, likely leading to a loss of activity. Conversely, introducing analogues with different ring sizes or substitutions can fine-tune the backbone dihedral angles and potentially enhance activity.
Norleucine (Nle) is a non-proteinogenic amino acid that is an isomer of leucine. wikipedia.org It is often used in peptide chemistry as an isosteric analogue of methionine (Met). wikipedia.orgnih.gov The key difference is the replacement of the sulfur atom in methionine's side chain with a methylene (B1212753) group in norleucine. nih.gov This substitution is significant because the thioether group of methionine is susceptible to oxidation, which can inactivate a peptide. Replacing methionine with the chemically stable norleucine can therefore enhance a peptide's shelf-life and in vivo stability without significantly altering its primary structure. nih.gov
Analog Design and Peptidomimetic Development for Research Purposes
Building on SAR data, researchers can design novel analogs and peptidomimetics of this compound. Peptidomimetics are molecules that mimic the structure and function of peptides but have modified chemical structures to improve properties like stability against enzymatic degradation and bioavailability. nih.gov
Rational design involves a targeted approach to modifying the lead compound based on an understanding of its interaction with its biological target. mdpi.comnih.gov The process begins with identifying the key pharmacophoric elements—the essential features responsible for the biological effect. nih.gov For this compound, these would be the hydrophobic norleucine side chain and the specific turn conformation induced by proline.
Design strategies could include:
N-methylation: Methylating the amide backbone nitrogen can increase proteolytic resistance and influence conformation. mdpi.com
Side Chain Modification: Altering the length or branching of the norleucine side chain to optimize hydrophobic interactions.
Proline Ring Modification: Introducing substituents on the proline ring to further constrain the conformation or add new interaction points.
Isosteric Replacement: Replacing the amide bond with a non-hydrolyzable mimic to increase stability.
The goal is to create a molecule that retains the necessary pharmacophoric elements in the correct 3D orientation while having improved drug-like properties.
Cyclization is a common strategy in peptidomimetic design to reduce conformational flexibility and lock the peptide into its bioactive conformation. wikipedia.org This pre-organization can lead to increased receptor affinity and selectivity. For a small dipeptide like this compound, cyclization could be achieved by linking the N-terminus to the C-terminus or through side-chain to side-chain linkage if appropriate residues are introduced.
Proline-containing linear peptides are known precursors for the formation of cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs). researchgate.net The formation of cyclo(L-Nle-L-Pro) would create a rigid scaffold where the side chains are presented in a fixed orientation. The conformational properties of such cyclic analogues can be further tuned. For instance, studies on cyclic hexapeptides have utilized D-Pro-L-Pro sequences to fix the positions of β-turns, demonstrating how stereochemistry can be used to enforce specific secondary structures within a cyclic framework. acs.org
Table 2: Comparison of Linear, Cyclic, and Constrained Analogues
| Analogue Type | Key Structural Feature | Anticipated Properties for Research |
|---|---|---|
| Linear (Parent) | Flexible backbone | Baseline activity, susceptible to degradation |
| Cyclic (Diketopiperazine) | Rigid 6-membered ring | Enhanced stability, fixed side-chain orientation |
| Constrained (e.g., N-methylated) | Reduced bond rotation | Improved proteolytic resistance, altered conformation |
| Side-chain linked macrocycle | Large ring structure | High conformational rigidity, potential for high affinity |
Modifications for Modulating Peptide-Based Interactions
The modulation of peptide-based interactions is a critical area of research for developing new therapeutics and understanding biological processes. sdu.dk Peptides, including derivatives of this compound, serve as scaffolds that can be modified to alter their binding affinity, stability, and specificity for protein targets. nih.govchapman.edu Strategies such as amino acid substitution, cyclization, and the introduction of non-natural amino acids are employed to enhance or inhibit protein-protein interactions (PPIs). nih.gov
One key strategy is the alteration of the peptide's amino acid composition. nih.gov For instance, replacing a natural amino acid with an isostere like L-norleucine (Nle) for L-methionine can prevent oxidation-related loss of activity while maintaining similar steric and hydrophobic properties. bachem.com The conformation of a peptide is strongly influenced by proline residues; therefore, replacing proline with a homolog like homoproline (Hpr) can modulate the secondary structure and, consequently, its interaction with target proteins. bachem.com
Cyclic and macrocyclic peptides represent another significant modification strategy. nih.gov These structures are generally more metabolically stable and have a more defined conformation compared to their linear counterparts, which can be adapted to mimic protein interfaces and modulate PPIs. nih.gov Computational, structure-based design tools are often used to create virtual libraries of cyclic peptides to identify potent modulators of specific PPIs. nih.gov For example, hydrocarbon-stapled peptides have been designed to stabilize helical structures and enhance binding affinity to target proteins like 14-3-3ζ, thereby inhibiting downstream signaling pathways. nih.gov Limiting the conformational flexibility of a peptide substrate, however, does not always lead to better interaction. Studies on pre-structured β-actin peptides showed that reduced backbone flexibility could prevent optimal protein-protein interactions with the enzyme SETD3. sdu.dk
These modification strategies allow for the fine-tuning of a peptide's ability to interact with its biological targets, leading to the development of molecules that can selectively inhibit or stabilize specific protein complexes involved in disease pathways. sdu.dk
Investigation of Enzyme-Substrate Interactions
Dipeptidyl peptidase IV (DPP-IV) is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). biorxiv.orgpromega.es It achieves this by cleaving dipeptides from the N-terminus of polypeptides, with a strong preference for substrates containing a proline (Pro) or alanine (Ala) residue in the penultimate (P1) position. biorxiv.orgpromega.es The structure of this compound fits this substrate preference, with proline at the P1 position.
The specificity of DPP-IV for proline at the P1 position is well-documented and can be explained by the structure of its S1 subsite, which is well-suited to accommodate proline's unique pyrrolidine ring. biorxiv.org However, DPP-IV also cleaves substrates with other residues at the P1 position. biorxiv.org Research has shown that peptides with a proline residue at the second N-terminal position are potential DPP-IV inhibitors. nih.gov The characteristics of potent DPP-IV inhibitory peptides often include a length of 2 to 8 amino acids and the presence of hydrophobic amino acids at the N-terminus, which can enhance specificity and interaction with the enzyme. nih.govmdpi.com
Studies on DPP-IV substrate analogues have provided insights into its cleavage specificity. For instance, the enzyme can cleave α/β-peptide bonds when a β-amino acid is incorporated at the scissile bond, although often at a slower rate than α-peptide bonds. nih.gov This indicates a degree of promiscuity in DPP-IV's catalytic activity. nih.gov However, replacing the penultimate proline with a conformationally constrained mimetic can confer resistance to cleavage. nih.gov The development of DPP-IV inhibitors often involves creating analogues that bind tightly to the active site but are resistant to cleavage. nih.gov The catalytic mechanism of DPP-IV has been suggested to be similar to that of proline-specific endopeptidase, based on studies with synthetic substrates. nih.gov
| Substrate Characteristic | Impact on DPP-IV Interaction |
| Proline at P1 Position | Strong preference, key determinant for recognition and cleavage. biorxiv.org |
| Alanine at P1 Position | Also readily cleaved, showing some flexibility in the S1 subsite. biorxiv.org |
| Hydrophobic N-terminal amino acids | Can enhance the specificity and inhibitory properties of substrates. nih.gov |
| β-amino acid at scissile bond | Can be cleaved, but at a slower rate, offering a strategy for improving peptide stability. nih.gov |
| Constrained Proline Mimetics | Can lead to proteolytic resistance, a key feature for inhibitor design. nih.gov |
The interaction of peptides like this compound with proteases other than DPP-IV is governed by the specificities of those enzymes' active sites. nih.gov Proteases cleave peptide bonds between P1 and P1' residues, and the recognition of the P1 residue by the enzyme's S1 subsite is a primary determinant of substrate specificity. biorxiv.org The proline residue in this compound makes it a substrate for proline-specific proteases. The unique, rigid structure of proline significantly influences the peptide backbone, and enzymes that recognize it are specialized. scilit.com
The interaction between a peptide inhibitor and a protease active site can extend beyond the primary recognition site to include "exosites," which are potential sites for adventitious interactions. nih.gov Engineering these interactions can enhance both the affinity and selectivity of an inhibitor for a specific protease. nih.gov The dynamics of the enzyme's active site, which can occur on a microsecond timescale, are also thought to be a key factor in controlling proteolytic activity. nih.gov
Peptides containing proline can be resistant to degradation by many common proteases, which contributes to their biological stability. scilit.com However, they are targets for specific prolyl peptidases. For example, prolyl oligopeptidases are a family of serine proteases that cleave peptide bonds on the carboxyl side of proline residues within a peptide chain. nih.gov The specificity of these enzymes is dictated by the amino acid sequence surrounding the proline residue. Therefore, this compound could potentially interact with the active sites of various proline-specific endo- and exopeptidases, depending on their specific subsite preferences.
Exploration of In Vitro Bioactivity Mechanisms and Cellular Pathways
This compound is a component of analogues of Thyrotropin-Releasing Hormone (TRH), which is the tripeptide L-pyroglutamyl-L-histidyl-L-prolinamide. The substitution of the central histidine residue with other amino acids, such as norleucine (Nle), has been a key strategy in developing TRH analogues with altered receptor binding profiles and biological activities. scispace.com
Studies on TRH analogues where histidine is replaced by norleucine ([Nle²]TRH) have shown significantly altered binding to TRH receptors. For instance, [Nle²]TRH displayed a much weaker ability to compete with radiolabeled TRH for binding to anterior pituitary membrane receptors compared to natural TRH. scispace.com The IC₅₀ value for [Nle²]TRH was found to be over 200 times higher than that of TRH, indicating a substantial loss in binding affinity. scispace.com Further modifications, such as the introduction of a C-terminal thioamide group ([Nle², Prot³]TRH), resulted in analogues that did not bind to pituitary or brain TRH receptors at all. scispace.com
Despite their low affinity for classical TRH receptors, some of these analogues exhibit significant effects on the central nervous system (CNS). scispace.com This suggests that their mechanism of action may not be mediated by traditional TRH receptors or that they may interact with different receptor subtypes or binding sites. scispace.comnih.gov For example, Taltirelin, another TRH analogue, has an affinity for TRH receptors that is about 10 times lower than TRH but shows CNS stimulating actions that are 100 times stronger and longer-lasting. nih.gov This dissociation between receptor binding affinity and CNS activity highlights the complex structure-activity relationships of these compounds. nih.gov Similarly, the analogue RGH-2202 was found to be 2-5 times more effective than TRH in certain CNS-related tests despite having a thyrotropin-releasing activity that was 30 times less potent. nih.gov
| Compound | Target Receptor | Relative Binding Affinity (Compared to TRH) |
| [Nle²]TRH | Anterior Pituitary TRH Receptor | Very weak; IC₅₀ > 200x that of TRH scispace.com |
| [Nle², Prot³]TRH | Pituitary and Brain TRH Receptors | No competitive binding observed scispace.com |
| Taltirelin | TRH Receptors | ~10 times lower than TRH nih.gov |
| [Phe²]-TRH | TRH Receptor | Lower affinity than TRH medchemexpress.com |
Peptides and their analogues, including those derived from this compound, can modulate a wide range of biochemical processes by interfering with or stabilizing protein-protein interactions (PPIs). sdu.dk PPIs are fundamental to virtually all cellular functions, and their dysregulation is often associated with disease. sdu.dkresearchgate.netresearchcorridor.org The development of peptides that can selectively target these interactions is a major goal in drug discovery. googleapis.com
Pre-structured peptides, for example, have emerged as powerful tools to inhibit the formation of protein complexes. sdu.dk By constraining the peptide's conformation, it is possible to enhance its binding affinity and selectivity for a target protein. sdu.dk For instance, pre-structured peptides derived from human angiotensin-converting enzyme 2 (hACE2) have been shown to inhibit the interaction between the SARS-CoV-2 spike protein and the hACE2 receptor. sdu.dk
In the context of TRH analogues containing norleucine, these compounds have been shown to modulate various biochemical and physiological processes, particularly in the central nervous system. nih.gov Analogues like RGH-2202 enhance the turnover of norepinephrine (B1679862) and dopamine (B1211576) in several brain regions and increase cyclic GMP levels in the cerebellum. nih.gov These neurochemical changes are believed to underlie the observed effects on motor activity, memory, and consciousness. nih.gov The ability of these peptides to cross the blood-brain barrier and exert potent, long-lasting effects, even with low affinity for traditional TRH receptors, points to complex mechanisms of action that may involve interactions with other cellular components or modulation of signaling pathways downstream of receptor binding. nih.gov
Advanced Analytical and Bioanalytical Method Development for L Norleucyl L Prolinamide
Chromatographic Separations for Purity and Isomeric Analysis
Chromatography is a cornerstone for the analysis of dipeptides like L-norleucyl-L-prolinamide, enabling the separation of the target compound from impurities and its various isomers.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound. However, a significant challenge is that L-prolinamide and its related impurities have weak ultraviolet (UV) absorption, which complicates detection using standard UV detectors. google.compatsnap.com To overcome this, derivatization is often employed to introduce a chromophore into the molecule, thereby enhancing its detectability. google.com
One common approach involves derivatizing the prolinamide with a reagent like benzoyl chloride in a dichloromethane (B109758) system, with triethylamine (B128534) acting as an acid-binding agent. google.com This reaction creates a derivative with strong UV absorption, allowing for sensitive detection. google.com Another effective method is pre-column derivatization using Marfey's reagent, which reacts with the primary and secondary amines in the prolinamide structure. juniperpublishers.com The resulting diastereomers can be separated and quantified using reverse-phase (RP) HPLC. juniperpublishers.comjuniperpublishers.com
Method validation is crucial to ensure the reliability of the data, confirming aspects like linearity, sensitivity, accuracy, and precision. juniperpublishers.comjuniperpublishers.com For instance, a validated RP-HPLC method for L-prolinamide derivatives demonstrated excellent linearity and a low limit of detection and quantification for the D-enantiomer. juniperpublishers.com
Interactive Table 1: Typical HPLC Method Parameters for Prolinamide Analysis
| Parameter | Condition | Source |
|---|---|---|
| Technique | Reverse-Phase HPLC (RP-HPLC) with pre-column derivatization | juniperpublishers.comjuniperpublishers.com |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | juniperpublishers.comjuniperpublishers.com |
| Derivatizing Agent | Marfey's Reagent (for chiral analysis); Benzoyl Chloride (for purity) | google.comjuniperpublishers.com |
| Mobile Phase | Gradient or isocratic mixture of acetonitrile (B52724) and an aqueous buffer (e.g., triethylamine in water adjusted to pH 6.0 with o-phosphoric acid) | google.comjuniperpublishers.com |
| Detection | UV/PDA Detector (e.g., at 210-230 nm for benzoyl derivatives) | google.comjuniperpublishers.com |
| Column Temperature | 25-35 °C | google.com |
| Flow Rate | 0.8-1.2 mL/min | google.com |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is primarily used for analyzing volatile and thermally stable compounds. americanpeptidesociety.orgresearch-solution.com Peptides, including this compound, are inherently non-volatile due to their polar nature and the presence of functional groups like -COOH, -NH, and -OH that form intermolecular hydrogen bonds. americanpeptidesociety.orgresearch-solution.com Therefore, GC analysis of this dipeptide necessitates a derivatization step to convert it into a volatile and thermally stable derivative. americanpeptidesociety.orgresearch-solution.com
Common derivatization strategies for amino acids and small peptides fall into three main categories: silylation, acylation, and alkylation (esterification). research-solution.comsigmaaldrich.com For proline, a two-step reaction involving methylation of the carboxyl group followed by acetylation of the amino group is effective. sigmaaldrich.com Reagents such as methanolic HCl are used for methylation, while trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride can be used for acetylation. sigmaaldrich.com These reactions block the active hydrogens, increasing volatility and improving chromatographic peak shape. research-solution.comsigmaaldrich.com
Once derivatized, the compound can be separated on a GC column, such as a DB-WAX or DB-5MS, using an inert carrier gas like helium. acs.org Detection is typically performed with a Flame Ionization Detector (FID) or, for more detailed structural information, a Mass Spectrometer (GC-MS). americanpeptidesociety.org While effective for certain applications, the need for derivatization makes GC less common for peptide analysis compared to HPLC. americanpeptidesociety.org
Interactive Table 2: General GC Method for Dipeptide Volatile Derivatives
| Parameter | Condition | Source |
|---|---|---|
| Derivatization | Required to increase volatility (e.g., esterification followed by acylation) | americanpeptidesociety.orgsigmaaldrich.com |
| Derivatizing Agents | Methylation: Methanolic HCl; Acylation: Trifluoroacetic anhydride (TFAA) | sigmaaldrich.com |
| Column | Fused silica (B1680970) capillary column (e.g., DB-WAX, DB-5MS, or a chiral column like CHIRALDEX G-TA for enantiomers) | sigmaaldrich.comacs.org |
| Carrier Gas | Helium or Nitrogen | americanpeptidesociety.orgacs.org |
| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | americanpeptidesociety.org |
| GC-MS Ion Source Temp. | ~230 °C | acs.org |
Chiral Chromatography for Enantiomeric Resolution
Determining the enantiomeric purity of this compound is critical, as different stereoisomers can have varied biological activities. Chiral chromatography is the primary tool for this enantiomeric resolution. Two main strategies are employed: direct and indirect separation.
The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. juniperpublishers.comnih.gov These diastereomers have different physical properties and can be separated on a standard achiral column, such as a C18 reverse-phase column. juniperpublishers.comjuniperpublishers.com Marfey's reagent (Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide, FDAA) is a widely used CDA for amino acids and peptides. juniperpublishers.comnih.gov A method for L-prolinamide uses Marfey's reagent to form diastereomers that are then separated and quantified by RP-HPLC, achieving excellent resolution between the L-prolinamide and D-prolinamide derivatives. juniperpublishers.comjuniperpublishers.com
The direct method uses a chiral stationary phase (CSP) that can directly distinguish between enantiomers. nih.govmst.edu Various CSPs are available, including those based on polysaccharides, proteins, or synthetic polymers like poly(L-leucine). nih.govresearchgate.net For example, dipeptide enantiomers have been successfully resolved on CSPs containing poly(L-leucine) or on chiral crown ether columns. nih.govmst.edu The choice of CSP and mobile phase is crucial for achieving optimal separation.
Interactive Table 3: Chiral HPLC Method for Prolinamide Enantiomers
| Parameter | Condition | Source |
|---|---|---|
| Method | Indirect separation via diastereomer formation | juniperpublishers.comjuniperpublishers.com |
| Chiral Derivatizing Agent | Marfey's Reagent | juniperpublishers.comjuniperpublishers.com |
| Column | Hypersil BDS C18 (achiral column) | juniperpublishers.com |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., Triethyl amine in water, pH 6.0) | juniperpublishers.com |
| Detection | UV at 340 nm (for DNP derivatives from Marfey's reagent) | juniperpublishers.comnih.gov |
| Resolution (Rs) | > 3.0 between L- and D-prolinamide derivative peaks | juniperpublishers.comjuniperpublishers.com |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for analyzing this compound in complex biological or chemical matrices.
LC-MS/MS for Identification, Characterization, and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the comprehensive analysis of dipeptides. researchgate.netacs.org It combines the powerful separation capabilities of LC with the precise mass analysis of tandem mass spectrometry. researchgate.net This method is particularly valuable because mass spectrometry alone often cannot distinguish between structural isomers (e.g., Norleucyl-Pro vs. Pro-Norleucyl), making prior chromatographic separation essential. acs.orgnih.gov
For quantification, LC-MS/MS is frequently operated in Multiple Reaction Monitoring (MRM) mode. tandfonline.comnih.gov This involves selecting a specific precursor ion (the molecular ion of the dipeptide) and monitoring for a specific fragment ion produced upon collision-induced dissociation. This process provides excellent specificity and reduces chemical noise. The development of a quantitative LC-MS/MS method requires the optimization of MS parameters, such as cone voltage and collision energy, for each specific dipeptide. tandfonline.com
To enhance sensitivity and chromatographic performance, derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or dansyl chloride can be applied before LC-MS/MS analysis. nih.govbohrium.com Validated LC-MS/MS methods can achieve low limits of detection (in the nanomolar range) and are suitable for analyzing dipeptides in diverse samples, from food extracts to biological fluids. nih.govnih.gov
Interactive Table 4: General LC-MS/MS Parameters for Dipeptide Quantification
| Parameter | Condition | Source |
|---|---|---|
| Separation | Ultra-Performance Liquid Chromatography (UPLC) or HPLC | nih.gov |
| Column | Reversed-phase (e.g., C18) or specialized amino acid columns | nih.govnih.gov |
| Ionization | Electrospray Ionization (ESI), typically in positive mode | nih.gov |
| MS Analyzer | Triple Quadrupole (QqQ) or QTRAP | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | tandfonline.com |
| Internal Standard | Stable isotope-labeled version of the analyte is ideal | nih.gov |
| Application | Quantification in complex matrices, metabolic profiling, biomarker discovery | nih.govbohrium.com |
MALDI-MS for High-Throughput Screening and Detection
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful tool for the rapid, label-free analysis of peptides, making it highly suitable for high-throughput screening (HTS) applications. acs.orgnih.gov In a typical MALDI-MS workflow, the analyte is co-crystallized with a UV-absorbing matrix on a target plate. A laser pulse desorbs and ionizes the analyte, and a time-of-flight (TOF) analyzer measures its mass-to-charge ratio. news-medical.net This process is extremely fast, with modern instruments capable of analyzing a sample in under a second. news-medical.net
MALDI-MS has been successfully applied to screen large compound libraries for enzyme inhibitors and to assess peptide metabolic stability. acs.orgnorthwestern.edu For instance, a MALDI-based HTS workflow can analyze hundreds of samples in under an hour with minimal solvent consumption, offering a significant advantage over slower LC-MS/MS methods. acs.org
However, there are challenges when applying MALDI-MS to small molecules like dipeptides. These include potential interference from matrix ions in the low mass range and issues with ionization efficiency. nih.govcsic.es To improve performance, strategies such as incorporating arginine residues into peptide sequences to enhance ionization have been employed. nih.gov Another advanced approach is Self-Assembled Monolayers for Desorption/Ionization (SAMDI), which immobilizes analytes on an engineered surface, reducing matrix interference and enabling the analysis of thousands of reactions per day. northwestern.edu Despite its speed, MALDI-MS is often considered less quantitative than LC-MS/MS due to potential spot-to-spot variability and ionization bias. acs.org
Interactive Table 5: General MALDI-MS Workflow for High-Throughput Peptide Screening
| Step | Description | Source |
|---|---|---|
| 1. Sample Preparation | Analyte (e.g., this compound) is mixed with a MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a MALDI target plate. | news-medical.netnorthwestern.edu |
| 2. Automation | Liquid handling robots are often used for spotting to ensure precision and high throughput (up to 1536-well plates). | news-medical.net |
| 3. Desorption/Ionization | A pulsed laser irradiates the spot, causing desorption and ionization of the analyte molecules. | news-medical.net |
| 4. Mass Analysis | A Time-of-Flight (TOF) analyzer separates ions based on their mass-to-charge ratio. | nih.gov |
| 5. Detection | A detector records the arrival time of the ions, generating a mass spectrum. | nih.gov |
| Application | High-throughput screening (HTS) for enzyme inhibitors, metabolic stability assays. | acs.orgnorthwestern.edu |
Microfluidic and High-Throughput Methodologies for Research Applications
The investigation of this compound in a research context is significantly enhanced by the adoption of advanced analytical platforms that offer increased speed, reduced sample consumption, and the ability to perform parallel analyses. Microfluidic and high-throughput screening (HTS) methodologies are at the forefront of this evolution, enabling more efficient and comprehensive studies of this dipeptide's properties and interactions. nih.govnih.gov
Microfluidic systems, also known as lab-on-a-chip technology, manipulate minute volumes of fluids within micro-scale channels. nih.gov This miniaturization offers several advantages for the analysis of compounds like this compound, including faster analysis times, lower reagent consumption, and the potential for high-density integration of analytical processes. researchgate.net For dipeptides, microchip electrophoresis (MCE) has emerged as a powerful technique. irb.hr MCE can rapidly separate and quantify structurally similar molecules, a critical capability when studying specific dipeptides within complex biological matrices. acs.org
High-throughput screening encompasses a suite of technologies that automate and parallelize large numbers of chemical or biological assays. researchgate.net In the context of this compound, HTS can be employed to screen its interaction with a vast library of biological targets or to evaluate its stability and activity under numerous conditions simultaneously. This is often achieved using multi-well plates (e.g., 96-well or 384-well formats) coupled with robotic liquid handling and sensitive detection systems. researchgate.netnih.gov
Detailed Research Findings
While specific research detailing the application of microfluidic and high-throughput methods exclusively to this compound is not extensively published, the principles and methodologies are well-established for similar dipeptides and prolinamide derivatives. researchgate.netscispace.com Research on the high-throughput screening of dipeptide utilization by bacterial transporters, for instance, has demonstrated the power of these techniques in rapidly assessing the substrate specificity for hundreds of dipeptides. researchgate.netplos.org Such a platform could be readily adapted to study the transport or enzymatic processing of this compound.
Furthermore, analytical methods for L-prolinamide and its impurities have been developed using techniques like high-performance liquid chromatography (HPLC) after derivatization to enhance detection. google.comjuniperpublishers.com These methods provide a foundation for developing high-throughput analytical workflows for this compound, where derivatization could be automated in a multi-well format followed by rapid chromatographic or electrophoretic analysis.
The following data tables illustrate hypothetical, yet scientifically plausible, parameters for the analysis of this compound using these advanced methodologies, based on published data for analogous compounds. google.comjuniperpublishers.com
Table 1: Illustrative Microchip Electrophoresis Parameters for Dipeptide Analysis
| Parameter | Value | Purpose |
| Separation Voltage | 350-400 V/cm | Drives the electrophoretic separation of analytes. |
| Injection Voltage | 800-1000 V/cm | Introduces a precise amount of the sample into the separation channel. |
| Injection Time | 10-20 s | Controls the volume of the injected sample plug. |
| Buffer System | Phosphate or Borate Buffer (pH 7-9) | Maintains a stable pH and provides the ions for current flow. |
| Detection Method | Capacitively Coupled Contactless Conductivity Detection (C4D) or UV Absorbance | Measures the concentration of the separated dipeptide. |
Table 2: Conceptual High-Throughput Screening Assay for this compound
| Parameter | Description | Example Application |
| Platform | 96-well or 384-well microplate | Screening for enzymatic degradation of this compound. |
| Assay Principle | Fluorescence Resonance Energy Transfer (FRET) | A FRET-based substrate is designed with this compound as the cleavable linker. Cleavage by an enzyme separates the FRET pair, leading to a detectable change in fluorescence. |
| Instrumentation | Automated liquid handler and microplate reader | Dispenses reagents and measures fluorescence intensity across all wells. |
| Library Screened | Collection of proteases or cell lysates | Identifies enzymes capable of hydrolyzing the dipeptide. |
| Data Analysis | Automated software for hit identification | Analyzes the fluorescence data to identify "hits" where significant cleavage has occurred. |
These advanced methodologies represent a significant step forward in the analytical and bioanalytical study of this compound. By enabling rapid, sensitive, and parallel analyses, they facilitate a deeper understanding of its chemical and biological characteristics in various research applications. nih.govontosight.ai
Future Directions and Emerging Research Perspectives
Rational Design and Computational Prediction of L-norleucyl-L-prolinamide-based Molecules
The rational design of peptide-based molecules is a cornerstone of modern drug discovery, aiming to create compounds with high affinity and specificity for biological targets. frontiersin.orgresearchgate.net This approach is particularly crucial for targeting challenging protein-protein interactions (PPIs), which are often characterized by large, flat interfaces unsuitable for traditional small molecules. frontiersin.orgnih.gov Peptidomimetics, which are peptide-like molecules incorporating non-standard amino acids or other chemical modifications, are designed to mimic the three-dimensional structure of natural binding partners, thereby disrupting PPIs. rsc.org
Computational methods are integral to this design process, allowing researchers to navigate the vast chemical space of possible peptide sequences and modifications. researchgate.netnih.gov Techniques such as molecular modeling, virtual screening, and molecular dynamics simulations can predict the binding affinity and conformational stability of novel molecules before they are synthesized. researchgate.netnih.gov For a scaffold like this compound, computational approaches can be used to:
Model Interactions: Predict how analogues would bind to specific targets, such as enzymes or receptors.
Optimize Structure: Guide modifications to the dipeptide backbone or side chains to enhance potency and improve pharmacokinetic properties. frontiersin.org
Identify "Hot Spots": Analyze PPI interfaces to determine the key residues to mimic, a strategy that has proven successful in developing potent peptide-based inhibitors. nih.gov
A key challenge in peptide design is overcoming their inherent flexibility and potential for aggregation. researchgate.net In silico tools help address this by designing more rigid structures, such as cyclic peptides or peptidomimetics with constrained conformations, leading to improved stability and bioavailability. frontiersin.orgresearchgate.net
Development of this compound as Chemical Probes and Research Tools
Peptide-based chemical probes have become indispensable tools in diagnostics and biomedical research due to their high specificity, small size, and ease of modification. tandfonline.comtandfonline.com These probes can be designed to selectively bind to disease biomarkers, such as overexpressed receptors on cancer cells or specific enzymes, enabling their detection and study. tandfonline.com
This compound and its analogues offer a promising foundation for developing novel chemical probes. The dipeptide structure can serve as a recognition motif, which can be conjugated to various reporter tags for different applications:
Imaging Probes: By attaching fluorophores or radioisotopes, this compound-based probes could be used for optical imaging, Positron Emission Tomography (PET), or Single-Photon Emission Computed Tomography (SPECT). tandfonline.comtandfonline.com A recent example in the peptide field is the development of probes based on the PSD-95 inhibitor AVLX-144, which were labeled with fluorine-18 (B77423) and a fluorescent tag for imaging the postsynaptic density in the brain. acs.orgnih.gov
Activity-Based Probes (ABPs): These probes contain a reactive group (a "warhead") that forms a covalent bond with the active site of a target enzyme. This allows for the specific labeling and quantification of enzyme activity in complex biological samples. Peptides containing norleucine have been incorporated into such probes, for example, a biotin-labeled phosphonate (B1237965) probe was used to target cercarial elastase in Schistosoma mansoni. plos.org
Affinity-Based Probes: These probes are used to isolate and identify binding partners from cell lysates. The peptide moiety provides the binding specificity, while a tag (like biotin) facilitates purification.
The development of such tools based on the this compound scaffold could enable new ways to study biological processes and diagnose diseases where its target molecules are involved.
Integration of In Silico and Experimental Approaches in Peptide Research
The combination of computational (in silico) and experimental methods has become a nearly seamless and powerful paradigm in peptide research. bohrium.comcecam.org This integrated approach accelerates the discovery process, reduces costs, and provides deeper insights into molecular mechanisms that are unattainable by either method alone. cecam.orgresearchgate.net The typical workflow involves using computational tools for initial screening and design, followed by experimental synthesis and validation. researchgate.net
Recent studies highlight the success of this synergy:
Discovery of Novel Bioactive Peptides: Researchers successfully identified three new sweet-tasting peptides (DCY, GGR, and IGR) from egg and soy proteins. nih.govmdpi.com The process began with in silico virtual hydrolysis and used machine learning models to predict sweetness. The most promising candidates were then further screened using molecular docking and dynamics simulations before being synthesized and validated experimentally with an electronic tongue. nih.govmdpi.com
Understanding Structure-Activity Relationships: In a study on novel dipeptide-heterocycle hybrids, researchers synthesized a series of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) conjugates. acs.org Molecular docking and molecular dynamics simulations were then used to investigate the binding interactions of these compounds with the E. coli DNA gyrase enzyme, providing a molecular basis for the observed antimicrobial activities. acs.org
This integrated strategy is essential for tackling the complexity of peptide systems. Computational methods can efficiently screen vast libraries of potential sequences, while experimental techniques provide the definitive validation of their predicted properties and functions. cecam.orgresearchgate.net
Table 1: Example of an Integrated Research Approach for Peptide Discovery This table is based on the methodology used to identify novel sweet peptides from proteins. nih.govmdpi.com
| Research Phase | Methodology | Objective | Outcome |
|---|---|---|---|
| In Silico Screening | Virtual Hydrolysis & Bioactivity Prediction | Generate a large library of potential peptide candidates from source proteins and filter for desired biological properties and non-toxicity. | A refined list of candidate peptides. |
| In Silico Prediction | Machine Learning (Graph Neural Networks) | Predict the specific sensory profile (e.g., sweetness) of the candidate peptides. | Selection of peptides with high predicted sweetness. |
| In Silico Validation | Molecular Docking & Molecular Dynamics | Simulate the interaction of predicted sweet peptides with the target taste receptor (T1R2/T1R3) to assess binding affinity and stability. | Identification of peptides with strong, stable binding to the receptor (e.g., binding affinity < -15 kcal/mol). |
| Experimental Validation | Peptide Synthesis & Sensory Analysis (Electronic Tongue) | Synthesize the most promising peptides identified in silico and experimentally confirm their taste profile. | Confirmation of DCY, GGR, and IGR as sweet peptides, with IGR showing the most favorable taste. |
Exploration of Novel Bioactivity Profiles and Functional Applications for this compound Analogues
Modifying the this compound structure opens up possibilities for discovering novel biological activities. The synthesis and screening of analogue libraries is a proven strategy for identifying new therapeutic leads. Research on other dipeptides and norleucine-containing peptides has revealed a wide range of functional applications.
Antimicrobial Activity: A study on dipeptide-heterocycle hybrids found that conjugating 1,2,3,4-tetrahydroisoquinoline (THIQ) to dipeptides created compounds with significant antibacterial and antifungal activity. acs.orgnih.gov Notably, analogues containing additional cationic amino acids like histidine (His) and arginine (Arg) were the most potent, with one conjugate showing 10-fold greater potency against E. coli than the standard drug ampicillin. acs.orgnih.gov
Anticancer Activity: The inclusion of dipeptide moieties has been shown to enhance the antitumor properties of other molecules. For example, dipeptide derivatives of dehydroabietic acid exhibited a higher level of inhibitory activity against cancer cell lines than the commercial drug 5-fluorouracil. researchgate.net In another study, a library of dipeptide mimetic compounds yielded five derivatives with stronger cytotoxicity than doxorubicin (B1662922) hydrochloride at the tested concentration. nih.gov
Central Nervous System (CNS) Activity: Analogues of thyrotropin-releasing hormone (TRH) where the central histidine residue was replaced by an aliphatic amino acid like norleucine resulted in compounds with strong, selective CNS activity, dissociated from the hormonal effects of the parent molecule. scispace.com
Enhanced Enzymatic Function: The substitution of methionine with its analogue norleucine has been explored as a protein engineering strategy. In one study, replacing all 13 methionine residues in cytochrome P450 with norleucine resulted in an enzyme with a two-fold increase in peroxygenase activity. researchgate.net
These examples demonstrate that systematic modifications to a core dipeptide structure can unlock a diverse array of new biological functions. Applying these principles to this compound could lead to the development of novel agents for various therapeutic areas.
Table 2: Bioactivity Profiles of Selected Dipeptide Analogues
| Analogue Class | Core Structure Modification | Studied Bioactivity | Key Research Finding | Reference |
|---|---|---|---|---|
| THIQ-Dipeptide Conjugates | N-terminus conjugated with 1,2,3,4-tetrahydroisoquinoline; C-terminus lysine (B10760008) with varied second amino acid. | Antimicrobial | Conjugate with Histidine (7c) showed an MIC of 33 μM against E. coli, compared to 332 μM for ampicillin. | acs.orgnih.gov |
| TRH Analogues | Replacement of central Histidine with Norleucine in a TRH derivative. | CNS Activity | The analogue ([Nle2, Prot3]TRH) showed significant CNS effects (e.g., on sleeping time) but did not bind to pituitary TRH receptors, indicating dissociation of effects. | scispace.com |
| Dipeptide Mimetics | Synthesized from 4-arylidene-2-phenyloxazol-5(4H)-ones and various amines. | Cytotoxicity | Five compounds were identified with stronger cytotoxic activity against tested cell lines than doxorubicin hydrochloride at 10 μg/mL. | nih.gov |
| Dehydroabietic Acid Derivatives | Carboxylic acid group of dehydroabietic acid modified with a dipeptide moiety. | Antitumor | Derivatives showed a higher level of inhibitory activity against certain cancer cell lines than 5-fluorouracil. | researchgate.net |
Q & A
Q. How should researchers frame a grant proposal to investigate this compound’s therapeutic potential?
- Answer : Structure proposals around specific aims with testable hypotheses (e.g., "Aim 1: Determine the peptide’s binding affinity to Receptor X"). Include preliminary data, alternative approaches for high-risk aims, and a dissemination plan (e.g., open-access publication, data repositories). Align with funder priorities, such as NIH’s focus on mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
